

"discovery and history of p-Hydroxyphenyl chloroacetate"

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Compound of Interest

Compound Name: *p*-Hydroxyphenyl chloroacetate

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p-Hydroxyphenyl Chloroacetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyl chloroacetate, a bifunctional organic molecule, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, allows for a variety of chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding **p-Hydroxyphenyl chloroacetate**, with a focus on its synthesis, physicochemical properties, and potential applications.

Discovery and History

Detailed historical accounts of the initial discovery and synthesis of **p-Hydroxyphenyl chloroacetate** are not extensively documented in readily available scientific literature. However, its synthesis falls under the well-established category of esterification reactions, specifically the acylation of phenols. The fundamental chemistry for its creation, the reaction of a phenol with an acyl chloride, has been a cornerstone of organic synthesis since the 19th century. Early investigations into the selective acylation of dihydroxybenzenes, such as

hydroquinone, likely led to the synthesis of compounds like **p-hydroxyphenyl chloroacetate** as chemists explored the reactivity of these systems. The synthesis of the related compound, hydroquinone monoacetate, was described in the early 20th century, suggesting that the synthesis of its chloro- and other halo-acetylated analogues would have been conceptually straightforward for chemists of that era.

Physicochemical Properties

The known physicochemical properties of **p-Hydroxyphenyl chloroacetate** are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value	Citation(s)
CAS Number	10421-12-2	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Density	1.363 g/cm ³	[1]
Boiling Point	308.9 °C at 760 mmHg	[1]
Flash Point	140.6 °C	[1]
Refractive Index	1.561	[1]
Vapour Pressure	0.000364 mmHg at 25°C	[1]

Synthesis of p-Hydroxyphenyl Chloroacetate

The synthesis of **p-Hydroxyphenyl chloroacetate** is most directly achieved through the selective mono-acylation of hydroquinone with chloroacetyl chloride. The key challenge in this synthesis is to prevent the di-acylation of hydroquinone. Below is a detailed experimental protocol based on analogous procedures for the selective mono-acetylation of hydroquinone.[2]

Experimental Protocol: Selective Mono-chloroacetylation of Hydroquinone

Materials:

- Hydroquinone
- Chloroacetyl chloride
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (or another suitable inert solvent, e.g., diethyl ether)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydroquinone (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes under a nitrogen atmosphere.
- **Addition of Acylating Agent:** Add a solution of chloroacetyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

- **Workup:** Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the pure **p-Hydroxyphenyl chloroacetate**.
- **Characterization:** Characterize the final product by techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.



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Fig. 1: Experimental workflow for the synthesis of **p-Hydroxyphenyl chloroacetate**.

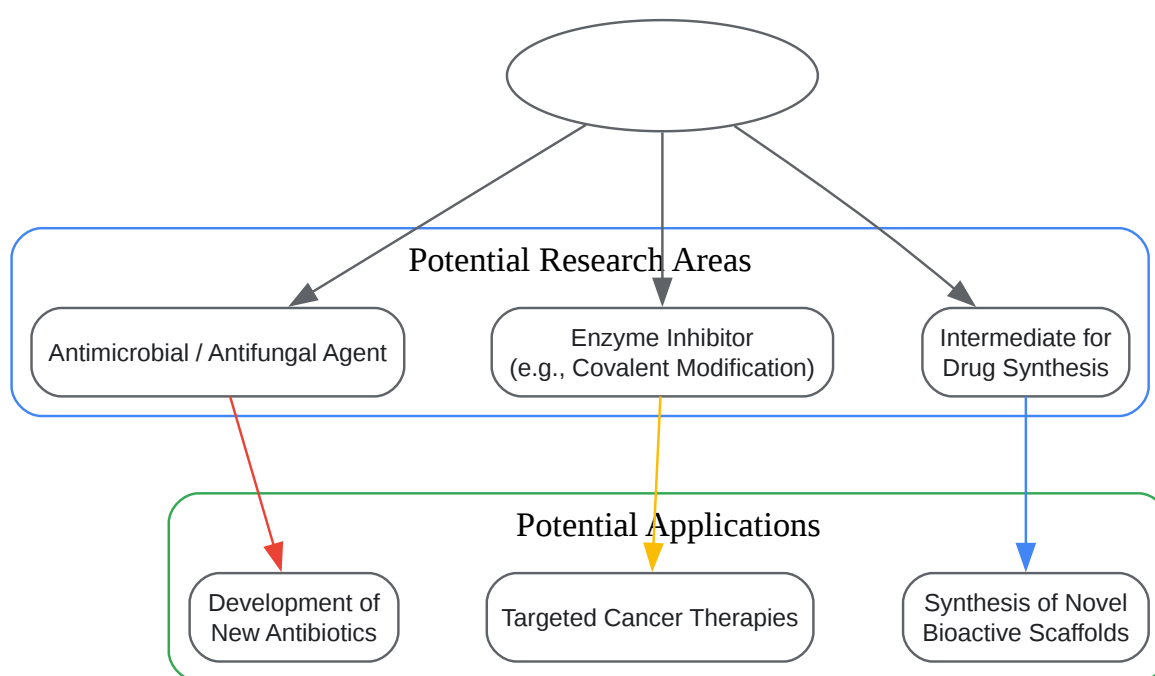
Potential Biological Activity and Applications

While specific studies on the biological activity of **p-Hydroxyphenyl chloroacetate** are scarce, the activities of related compounds provide a basis for predicting its potential applications.

- **Antimicrobial and Antifungal Activity:** Chlorophenols and their derivatives are known to possess antimicrobial properties.^{[3][4]} The presence of the chloroacetyl group in **p-Hydroxyphenyl chloroacetate** could confer similar activity, making it a candidate for investigation as an antimicrobial or antifungal agent.
- **Enzyme Inhibition:** The reactive chloroacetyl group can act as an electrophile, potentially alkylating nucleophilic residues in the active sites of enzymes. This makes **p-**

Hydroxyphenyl chloroacetate a candidate for screening as an irreversible enzyme inhibitor.

- Intermediate in Drug Synthesis: Perhaps the most significant application of **p-Hydroxyphenyl chloroacetate** is as an intermediate in the synthesis of more complex pharmaceutical compounds. The phenolic hydroxyl group can be further modified, for example, through etherification, while the chloroacetyl group can be displaced by various nucleophiles to build more elaborate molecular scaffolds. Chlorinated compounds are prevalent in a wide range of pharmaceuticals.[5]



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Fig. 2: Potential research avenues for **p-Hydroxyphenyl chloroacetate**.

Conclusion

p-Hydroxyphenyl chloroacetate is a readily accessible bifunctional molecule with significant potential for applications in medicinal chemistry and drug development. While its specific history and biological activities are not yet well-defined in the scientific literature, its chemical nature suggests a range of possibilities for its use as a synthetic intermediate and as a bioactive molecule in its own right. The detailed synthetic protocol and the outline of potential

research areas provided in this guide are intended to serve as a valuable resource for scientists and researchers interested in exploring the properties and applications of this versatile compound. Further investigation into its biological effects is warranted to fully elucidate its potential in the development of new therapeutic agents.

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